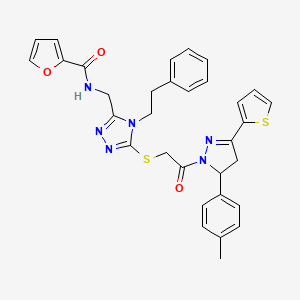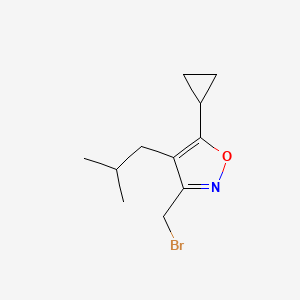
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s description would typically include its molecular formula, structure, and possibly its weight. It might also include the type of compound it is (for example, whether it’s an alkane, alkene, alkyne, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .科学的研究の応用
Synthetic Elaboration and Reactions
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in substitution reactions. Its bromomethyl group allows for the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. This reactivity facilitates the construction of diverse molecular architectures, highlighting its utility in synthetic organic chemistry and drug discovery. The use of 2-(halomethyl)-4,5-diphenyloxazoles for generating extended oxazole frameworks demonstrates the versatility of such compounds in synthetic strategies (Patil & Luzzio, 2016).
Antibacterial Agent Development
Oxazolidinones, a class of antibacterial agents, have seen significant research aimed at improving their safety profile and broadening their antibacterial spectrum. Modifications to the oxazolidinone structure, such as replacing the acetamide group with 1,2,3-triazole, have shown promise in developing new antibacterial agents with a reduced impact on monoamine oxidase A (MAO-A), thus potentially improving the safety profile of these drugs. This research underscores the potential of oxazole derivatives in contributing to the development of safer antibacterial medications (Reck et al., 2005).
Catalysis and Peptide Modification
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, known as the click reaction, can be performed on solid-phase, incorporating 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering a mild and efficient route to modify peptides, which could have implications for the development of novel bioactive peptides and peptide-based materials (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Anticancer Activity
The structural modification of oxazole derivatives has led to the discovery of compounds with significant antimicrobial and anticancer activities. For instance, the synthesis of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole derivatives has yielded compounds with notable antimicrobial activity against various microorganisms, highlighting the therapeutic potential of oxazole derivatives in treating infectious diseases and cancer (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)5-9-10(6-12)13-14-11(9)8-3-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVSRTZIHXBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1CBr)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole | |
CAS RN |
1874621-25-6 |
Source


|
| Record name | 3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

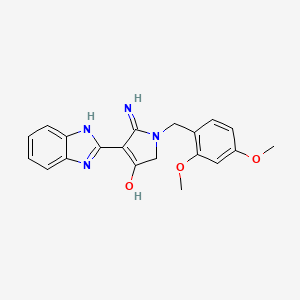
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)
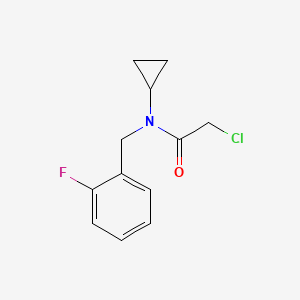
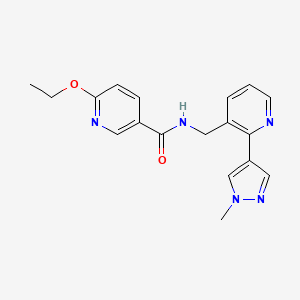


![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
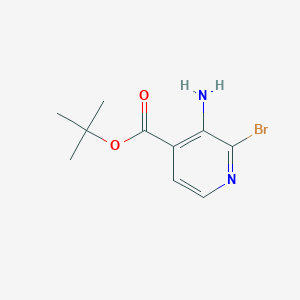
![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)

